molecular formula C11H16N2O5S B1392564 N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine CAS No. 1242968-55-3

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine

Cat. No. B1392564
M. Wt: 288.32 g/mol
InChI Key: ITIPNJJPSBYXCG-UHFFFAOYSA-N
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Description

“N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” is a compound with the molecular formula C11H16N2O5S . It is also known as NMDA and is of particular interest to researchers in various scientific fields.


Synthesis Analysis

The synthesis of similar compounds involves the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the direct oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides with DMSO as a nucleophilic oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” include a molecular weight of 288.32 g/mol. More detailed properties are not explicitly mentioned in the search results .

Scientific Research Applications

Inhibition of Aldose Reductase

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have shown potential as inhibitors of aldose reductase. Specifically, certain derivatives demonstrate significant inhibition potency, indicating their potential in therapeutic applications targeting aldose reductase-related complications (Mayfield & Deruiter, 1987).

Protein Conjugation Studies

These compounds have been used in studying ionic equilibria in protein conjugates. For instance, the acidity constants of dimethylamino-sulfonyl conjugates of glycine and bovine serum albumin were compared, revealing significant shifts in pKa values in different protein environments (Klotz & Fiess, 1960).

Labeling of tRNA

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have been utilized in the labeling of tRNA. These derivatives can function as inhibitors or alter the biological activity of tRNA, thereby providing insights into tRNA's structure and function (Schiller & Schechter, 1977).

Fluorometric Determination in Peptide Analysis

These compounds have been applied in fluorometric methods for determining oligopeptides, demonstrating their utility in peptide bond reactions and peptide analysis (Uda, Iizuka, & Yajima, 1989).

Osmoprotectant Studies in Bacteria

Research has explored the use of related compounds as osmoprotectants in bacteria. Studies on Escherichia coli, for example, have revealed that certain sulfonium derivatives can substitute for glycine betaine as osmoprotectants (Chambers, Kunin, Miller, & Hamada, 1987).

Synthesis of Novel Reagents for Polypeptide Synthesis

These glycine derivatives have been used in the synthesis of new reagents for polypeptide synthesis, contributing to the development of more efficient and diverse synthetic methods in peptide chemistry (Bates, Galpin, Hallett, Hudson, Kenner, Ramage, & Sheppard, 1975).

Inhibition Studies in Plants

Studies have also investigated the role of these compounds in inhibiting the growth of certain plants, contributing to agricultural research and herbicide development (Glenn, Hook, Peregoy, & Wiepke, 1985).

Safety And Hazards

The safety and hazards of “N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIPNJJPSBYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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